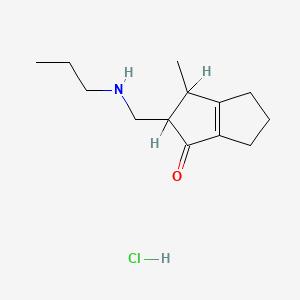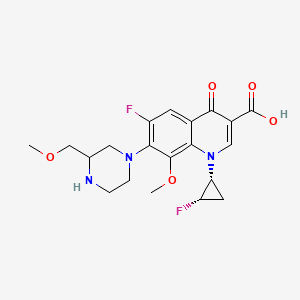
3-Quinolinecarboxylic acid, 6-fluoro-1-((1R,2S)-2-fluorocyclopropyl)-1,4-dihydro-8-methoxy-7-(3-(methoxymethyl)-1-piperazinyl)-4-oxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Quinolinecarboxylic acid, 6-fluoro-1-((1R,2S)-2-fluorocyclopropyl)-1,4-dihydro-8-methoxy-7-(3-(methoxymethyl)-1-piperazinyl)-4-oxo- is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a quinoline core, which is known for its biological activity and versatility in chemical synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarboxylic acid, 6-fluoro-1-((1R,2S)-2-fluorocyclopropyl)-1,4-dihydro-8-methoxy-7-(3-(methoxymethyl)-1-piperazinyl)-4-oxo- typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Quinoline Core: This can be achieved through cyclization reactions involving aniline derivatives and carbonyl compounds.
Introduction of Fluorine Atoms: Fluorination can be performed using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Cyclopropyl Group Addition: The cyclopropyl group can be introduced via cyclopropanation reactions using diazo compounds.
Methoxylation and Piperazine Derivatization: These steps involve nucleophilic substitution reactions to introduce methoxy and piperazine groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
3-Quinolinecarboxylic acid, 6-fluoro-1-((1R,2S)-2-fluorocyclopropyl)-1,4-dihydro-8-methoxy-7-(3-(methoxymethyl)-1-piperazinyl)-4-oxo- can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions to modify functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: As a scaffold for developing new drugs targeting various diseases.
Pharmacology: Studying its interactions with biological targets such as enzymes and receptors.
Materials Science: Exploring its properties for use in organic electronics or as a building block for advanced materials.
Wirkmechanismus
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core may interact with DNA or proteins, while the fluorinated cyclopropyl group could enhance binding affinity and selectivity. Detailed studies would be required to elucidate the exact pathways and molecular interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline Derivatives: Compounds with similar quinoline cores but different substituents.
Fluorinated Compounds: Molecules with fluorine atoms that enhance biological activity.
Cyclopropyl Derivatives: Compounds containing cyclopropyl groups that influence chemical reactivity.
Uniqueness
3-Quinolinecarboxylic acid, 6-fluoro-1-((1R,2S)-2-fluorocyclopropyl)-1,4-dihydro-8-methoxy-7-(3-(methoxymethyl)-1-piperazinyl)-4-oxo- is unique due to its combination of a quinoline core, fluorinated cyclopropyl group, and methoxymethyl-piperazine moiety. This unique structure may confer distinct biological and chemical properties, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
354812-25-2 |
|---|---|
Molekularformel |
C20H23F2N3O5 |
Molekulargewicht |
423.4 g/mol |
IUPAC-Name |
6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-8-methoxy-7-[3-(methoxymethyl)piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C20H23F2N3O5/c1-29-9-10-7-24(4-3-23-10)17-14(22)5-11-16(19(17)30-2)25(15-6-13(15)21)8-12(18(11)26)20(27)28/h5,8,10,13,15,23H,3-4,6-7,9H2,1-2H3,(H,27,28)/t10?,13-,15+/m0/s1 |
InChI-Schlüssel |
ZEWOIGNJFHJDTL-HQPFYNDMSA-N |
Isomerische SMILES |
COCC1CN(CCN1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)[C@@H]4C[C@@H]4F)F |
Kanonische SMILES |
COCC1CN(CCN1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


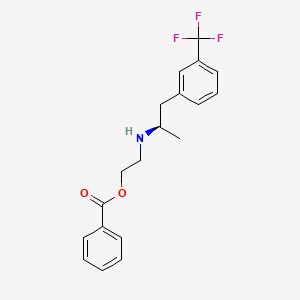
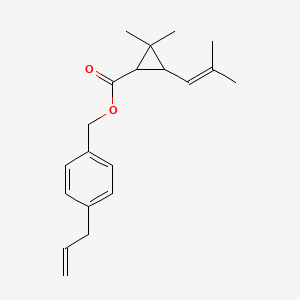
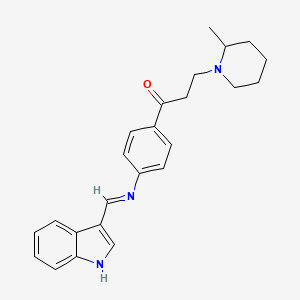
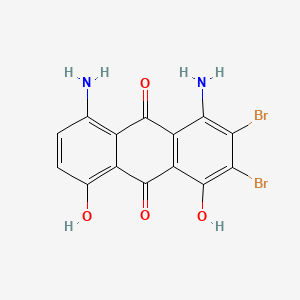
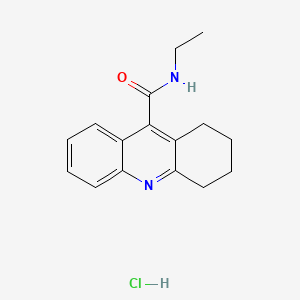
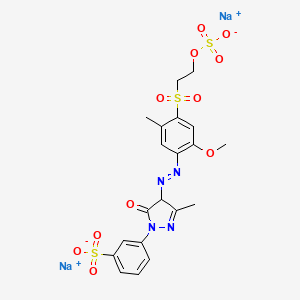
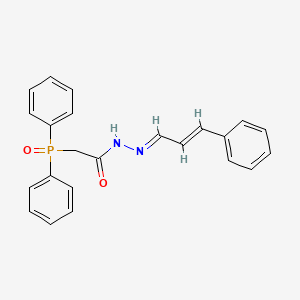
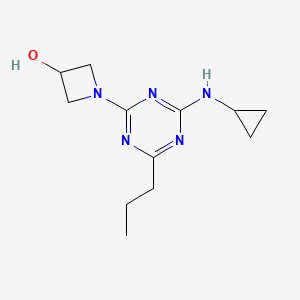
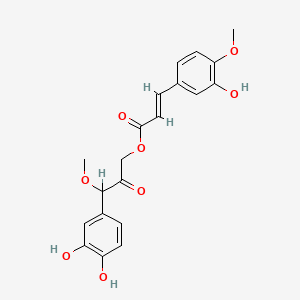



![(1aalpha,4aalpha,7alpha,7abeta,7balpha)-(-)-1a,2,4a,5,6,7,7a,7b-octahydro-1,1,4,7-tetramethyl-1H-cycloprop[e]azulene](/img/structure/B12733620.png)
